N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Description
N1-(4-Ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic oxalamide derivative characterized by a 4-ethoxyphenyl group at the N1 position and a 1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl moiety at the N2 position. The tetrahydroquinoline scaffold, modified with a tosyl (–SO₂C₆H₄CH₃) group, suggests possible applications in medicinal chemistry, such as enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-3-34-22-12-10-20(11-13-22)27-25(30)26(31)28-21-9-8-19-5-4-16-29(24(19)17-21)35(32,33)23-14-6-18(2)7-15-23/h6-15,17H,3-5,16H2,1-2H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOPJIRHCIGPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the Tosyl Group: The tetrahydroquinoline core is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Formation of the Oxalamide Linkage: The final step involves the reaction of the tosylated tetrahydroquinoline with 4-ethoxyaniline and oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for the reactions.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The ethoxy and tosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings and Trends
Substituent Effects: Electron-Donating Groups (e.g., Methoxy, Ethoxy): Enhance solubility and receptor binding in flavor compounds (e.g., S336) . In enzyme inhibitors (e.g., Compound 28), methoxy groups may modulate metabolic stability . Halogens (Chloro, Fluoro): Improve metabolic resistance and target affinity, as seen in Compound 28 (3-chloro-4-fluorophenyl) . Thiazole-containing derivatives (e.g., Compound 13) show antiviral activity but face synthesis challenges (low yields, stereoisomerism) .
Synthetic Challenges :
- Yields for oxalamides vary widely (35–64%), influenced by steric hindrance and purification requirements (e.g., dimer removal in Compound 16) .
- Stereoisomer management is critical for antiviral analogs (e.g., Compound 13, 14, 15), complicating scale-up .
Safety and Metabolism: Flavoring oxalamides (e.g., S336) exhibit high NOEL values (100 mg/kg/day), indicating low toxicity . Metabolic pathways (hydrolysis, oxidation) are conserved across oxalamides, suggesting predictable clearance for the target compound .
Biological Activity
N1-(4-ethoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound with potential therapeutic applications due to its unique structural features. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes an oxalamide moiety and a tosyl group attached to a tetrahydroquinoline core. This design may contribute to its biological activity by influencing interactions with biological targets.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies. Key findings include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown activity against specific bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : Utilized MTT assays to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
-
Antimicrobial Evaluation :
- Objective : To test efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disc diffusion method was employed to determine zone of inhibition.
- Results : Exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Study :
- Objective : To assess the impact on inflammatory cytokine production.
- Methodology : ELISA assays measured levels of TNF-alpha and IL-6 in treated cells.
- Results : A significant decrease in cytokine levels was noted, indicating anti-inflammatory properties.
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Biological Activity | Cell Line/Bacteria | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | Cancer Cell Lines | >10 | Reduced viability |
| Antibacterial | Staphylococcus aureus | 50 | Zone of inhibition |
| Anti-inflammatory | Inflammatory Cells | 20 | Decreased cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
